2-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-cyclohexylacetamide
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Overview
Description
2-{4-CHLORO-3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}-N~1~-CYCLOHEXYLACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with chloro and difluoromethoxy groups, making it a subject of interest in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-CHLORO-3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}-N~1~-CYCLOHEXYLACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The key steps include:
Formation of the pyrazole ring: This is achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions: The chloro and difluoromethoxy groups are introduced through electrophilic aromatic substitution reactions.
Acylation: The final step involves the acylation of the pyrazole ring with N-cyclohexylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{4-CHLORO-3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}-N~1~-CYCLOHEXYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-{4-CHLORO-3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}-N~1~-CYCLOHEXYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-CHLORO-3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}-N~1~-CYCLOHEXYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole
- Bis(5-chloro-2-hydroxyphenyl)methane
- Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
Uniqueness
2-{4-CHLORO-3,5-BIS[4-(DIFLUOROMETHOXY)PHENYL]-1H-PYRAZOL-1-YL}-N~1~-CYCLOHEXYLACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its difluoromethoxy groups, in particular, enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H24ClF4N3O3 |
---|---|
Molecular Weight |
525.9 g/mol |
IUPAC Name |
2-[4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]pyrazol-1-yl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C25H24ClF4N3O3/c26-21-22(15-6-10-18(11-7-15)35-24(27)28)32-33(14-20(34)31-17-4-2-1-3-5-17)23(21)16-8-12-19(13-9-16)36-25(29)30/h6-13,17,24-25H,1-5,14H2,(H,31,34) |
InChI Key |
GYBHEPZQTVBGFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=C(C(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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